molecular formula C27H33N3O5 B14437227 N-(1-Carboxy-3-phenylpropyl)leucyltryptophan CAS No. 76400-07-2

N-(1-Carboxy-3-phenylpropyl)leucyltryptophan

Cat. No.: B14437227
CAS No.: 76400-07-2
M. Wt: 479.6 g/mol
InChI Key: VSKDBFPGGSBFRY-JCXRFBJNSA-N
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Description

N-(1-Carboxy-3-phenylpropyl)leucyltryptophan is a complex organic compound with the molecular formula C27H33N3O5. It is a dipeptide consisting of leucine and tryptophan, with a carboxy-phenylpropyl group attached to the nitrogen atom of leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carboxy-3-phenylpropyl)leucyltryptophan typically involves the coupling of leucine and tryptophan through peptide bond formation. The carboxy-phenylpropyl group is introduced via a carboxylation reaction. Common reagents used in the synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-3-phenylpropyl)leucyltryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-Carboxy-3-phenylpropyl)leucyltryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Carboxy-3-phenylpropyl)leucyltryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine
  • N-(1-Carboxy-3-phenylpropyl)leucylphenylalanine
  • N-(1-Carboxy-3-phenylpropyl)leucylglycine

Uniqueness

N-(1-Carboxy-3-phenylpropyl)leucyltryptophan is unique due to its specific combination of leucine and tryptophan, along with the carboxy-phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

76400-07-2

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-phenylbutanoic acid

InChI

InChI=1S/C27H33N3O5/c1-3-17(2)24(29-22(26(32)33)14-13-18-9-5-4-6-10-18)25(31)30-23(27(34)35)15-19-16-28-21-12-8-7-11-20(19)21/h4-12,16-17,22-24,28-29H,3,13-15H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)/t17?,22?,23-,24-/m0/s1

InChI Key

VSKDBFPGGSBFRY-JCXRFBJNSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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